molecular formula C8H14O4 B6284773 3-(methoxymethyl)oxane-3-carboxylic acid CAS No. 1696560-82-3

3-(methoxymethyl)oxane-3-carboxylic acid

Cat. No.: B6284773
CAS No.: 1696560-82-3
M. Wt: 174.2
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Description

3-(Methoxymethyl)oxane-3-carboxylic acid is a bicyclic carboxylic acid characterized by a six-membered oxane ring substituted with a methoxymethyl (-CH₂-O-CH₃) group and a carboxylic acid (-COOH) group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its structural rigidity and functional versatility. The methoxymethyl group enhances solubility in polar solvents, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions .

Properties

CAS No.

1696560-82-3

Molecular Formula

C8H14O4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)oxane-3-carboxylic acid typically involves the reaction of oxane derivatives with methoxymethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with ketone or aldehyde groups, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(Methoxymethyl)oxane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(methoxymethyl)oxane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Oxane/Oxetane Ring

Compound Name Substituents/Ring Structure Key Properties References
3-(Ethoxycarbonyl)oxane-3-carboxylic acid Ethoxycarbonyl (-COOEt), carboxylic acid Higher lipophilicity; used in polymer synthesis.
3-(Dimethylamino)oxane-3-carboxylic acid hydrochloride Dimethylamino (-NMe₂), HCl salt Enhanced solubility; modulates neurotransmitter release.
3-(4-Methylphenyl)oxetane-3-carboxylic acid Oxetane ring, 4-methylphenyl substituent Increased steric bulk; altered reactivity in Suzuki couplings.
3-Methoxythiane-3-carboxylic acid Thiane ring (S atom), methoxy, -COOH Sulfur imparts nucleophilicity; potential in metal coordination chemistry.
3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid Propargyl (-C≡CH) group Enables click chemistry; used in bioorthogonal labeling.

Key Insights :

  • Electron-Withdrawing Groups (e.g., ethoxycarbonyl in ) reduce ring basicity compared to electron-donating groups (e.g., methoxymethyl).
  • Heteroatom Replacement : Replacing oxygen with sulfur (thiane ring in ) increases polarizability and alters metabolic stability.
  • Aromatic Substituents (e.g., 4-methylphenyl in ) introduce π-π stacking interactions, useful in drug design.

Functional Group Modifications

Compound Name Functional Group Modifications Applications References
3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid Boc-protected amine Peptide synthesis; amine protection.
3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid Fmoc-protected amine Solid-phase peptide synthesis; UV-sensitive deprotection.
3-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid Pyrazole heterocycle Potential kinase inhibition; modulates CNS activity.

Key Insights :

  • Protecting Groups : Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) groups in enable controlled deprotection in multi-step syntheses.
  • Heterocyclic Additions : Pyrazole substituents (e.g., ) enhance binding to biological targets like enzymes and receptors.

Key Insights :

  • Antimicrobial Activity: Dimethylamino derivatives in show specificity against Gram-negative bacteria.
  • Structural-Activity Relationships : Propargyl groups in enable tracking in cellular systems, while methoxymethyl groups may improve blood-brain barrier penetration.

Industrial Uses :

  • Pharmaceuticals : Intermediate for CNS-targeting drugs (e.g., ).
  • Polymers : Ethoxycarbonyl derivatives in contribute to heat-resistant resins.

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